

GaCl₃ coordination chemistry with nitrogen and oxygen donors

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Compound of Interest

Compound Name: Gallium trichloride

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An In-depth Technical Guide to the Coordination Chemistry of Gallium(III) Chloride with Nitrogen and Oxygen Donors

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gallium(III) Chloride

Gallium(III) chloride (GaCl₃) is a versatile Lewis acid that plays a significant role in both inorganic and organic chemistry.^{[1][2][3]} In its solid state, it exists as a dimer, Ga₂Cl₆, with two bridging chloride ions, forming a bitetrahedral structure.^{[1][3][4]} This dimeric form can dissociate into monomeric GaCl₃ at higher temperatures or in the coordinating solvents.^[5] The strong electrophilicity of the gallium center makes it an excellent acceptor for electron pairs from a wide variety of Lewis bases, including those with nitrogen and oxygen donor atoms. This guide provides a comprehensive overview of the coordination chemistry of GaCl₃ with these donors, focusing on structural characteristics, experimental methodologies, and the visualization of key chemical processes.

Properties of Gallium(III) Chloride

Property	Value
Chemical Formula	GaCl ₃
Molar Mass	176.073 g/mol (anhydrous)
Appearance	Colorless needle-like crystals
Melting Point	77.9 °C (anhydrous)
Boiling Point	201 °C (anhydrous)
Crystal Structure	Monoclinic, space group C2/m
Solubility	Very soluble in water and soluble in many organic solvents

Data sourced from Wikipedia.[\[1\]](#)

Coordination with Nitrogen Donors

GaCl₃ readily forms adducts with a diverse range of nitrogen-containing ligands. The resulting coordination complexes exhibit various geometries, primarily dictated by the steric and electronic properties of the nitrogen donor.

N-Heterocyclic Carbenes (NHCs) and Related Ligands

N-Heterocyclic carbenes are potent neutral donors that form stable adducts with GaCl₃. The synthesis of these complexes, such as (NHC)·GaCl₃, has been extensively reported.[\[6\]](#) Additionally, abnormal carbene-gallium chloride complexes have been synthesized and characterized.[\[7\]](#) The reaction of GaCl₃ with N-heterocyclic carbenes can lead to the formation of both mono- and di-adducts, with the stoichiometry often controlled by the steric bulk of the NHC.

Pyridyl and Related Aromatic N-Donors

Polydentate nitrogen ligands like 2,2'-bipyridyl (bipy) and terpyridine (terpy) form well-defined complexes with gallium halides. For instance, the reaction with bipy can yield species like cis-[Ga(OTf)₂(bipy)₂][OTf].[\[8\]](#) The coordination of these ligands to the gallium center can result in

five- or six-coordinate geometries. For example, the complex $[\text{GaCl}_2(\text{tBu}_3\text{-terpy})][\text{GaCl}_4]$ features a trigonal bipyramidal cation.^[8]

Other Nitrogen Donor Ligands

GaCl_3 also reacts with other nitrogen-containing functional groups. For instance, it can act as a catalyst in the synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamines and ketones, a process that involves the coordination of nitrogen atoms to the gallium center.^{[2][3]} Furthermore, GaCl_3 has been utilized in [3+2] cycloaddition reactions to synthesize novel binary PN-heterocycles, where it assists in the elimination of byproducts and stabilizes the resulting ring system through adduct formation.^[9]

Structural Data for GaCl_3 -Nitrogen Donor Complexes

Complex	Ga-N Bond Length (Å)	Ga-Cl Bond Length (Å)	N-Ga-N Angle (°)	Coordination Geometry
Ph-C(NSiMe ₃) ₂ AlCl ₂ (analogous)	1.882	-	-	Tetrahedral at Al
$[\text{GaCl}_2(\text{tBu}_3\text{-terpy})]^+$	-	-	-	Trigonal Bipyramidal
cis-[Ga(OTf) ₂ (bipy) ₂] ⁺	-	-	-	Octahedral

Note: Specific bond lengths and angles for all GaCl_3 complexes are not readily available in the provided search results. The data for the aluminum analog is included for comparative purposes.^[8]

Coordination with Oxygen Donors

The interaction of GaCl_3 with oxygen donor ligands is equally significant, with applications ranging from catalysis to the formation of stable adducts.

Ethers and Water

Solutions of GaCl_3 in ethers have been studied using ^{71}Ga NMR spectroscopy.[10][11] In diethyl ether, the predominant species is the simple adduct $\text{GaCl}_3 \cdot \text{O}(\text{C}_2\text{H}_5)_2$. [10] In tetrahydrofuran (THF), a 1:2 adduct, $\text{GaCl}_3 \cdot 2\text{OC}_4\text{H}_8$, is observed.[10] With monoglyme, dissociation occurs, leading to the crystallization of the ionic complex $[\text{cis-GaCl}_2(\text{monoglyme})_2][\text{GaCl}_4]$. [10] In aqueous solutions, GaCl_3 dissociates to form the hexaaquagallium(III) ion, $[\text{Ga}(\text{H}_2\text{O})_6]^{3+}$. [1][12]

Carbonyl and Phosphoryl Ligands

Oxygen atoms within carbonyl and phosphoryl groups are effective donors towards GaCl_3 . For example, GaCl_3 catalyzes the tandem ring-opening of epoxides and cyclization with alkynes, a process involving coordination to oxygen atoms.[2] It also interacts with silyl enol ethers in ethynylation reactions.[2] Complexes with phosphine oxides, such as $[\text{Ga}(\text{Me}_3\text{PO})_5(\text{MeCN})][\text{OTf}]_3$, have been synthesized and characterized.[8]

Structural and Spectroscopic Data for GaCl_3 -Oxygen Donor Complexes

Complex/Species	^{71}Ga NMR Shift (ppm)	Coordination Environment
$[\text{Ga}(\text{H}_2\text{O})_6]^{3+}$	0.0	Octahedral
$[\text{GaCl}_4]^-$	250	Tetrahedral
$\text{GaCl}_3 \cdot \text{O}(\text{C}_2\text{H}_5)_2$	-	Tetrahedral
$\text{GaCl}_3 \cdot 2\text{OC}_4\text{H}_8$	-	Likely Trigonal Bipyramidal or Octahedral
$[\text{cis-GaCl}_2(\text{monoglyme})_2]^+$	-	Octahedral

Data sourced from various NMR studies.[10][11][12]

Experimental Protocols

General Synthesis of GaCl_3 Adducts

Caution: Gallium(III) chloride is corrosive and hygroscopic. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential.

- **Preparation of Reactants:** Dissolve a known amount of GaCl_3 in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether). In a separate flask, dissolve the stoichiometric amount of the nitrogen or oxygen donor ligand in the same solvent.
- **Reaction:** Slowly add the ligand solution to the GaCl_3 solution at a controlled temperature (often starting at low temperatures like $-78\text{ }^\circ\text{C}$ or $0\text{ }^\circ\text{C}$ and slowly warming to room temperature).
- **Isolation:** The product may precipitate out of the solution. If so, it can be isolated by filtration, washed with a non-coordinating solvent (e.g., hexane), and dried under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product.
- **Purification:** Recrystallization from an appropriate solvent system is a common method for purification.

X-ray Crystallography

Single crystals suitable for X-ray diffraction are crucial for unambiguous structure determination.[\[13\]](#)

- **Crystal Growth:** Crystals are typically grown by slow evaporation of a saturated solution of the complex, slow cooling of a saturated solution, or by vapor diffusion of a non-solvent into a solution of the complex.
- **Data Collection:** A suitable single crystal is mounted on a diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is collected by a detector.[\[14\]](#)
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[\[13\]](#)

NMR Spectroscopy

^{71}Ga NMR is a particularly powerful technique for studying the coordination environment of gallium in solution.[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

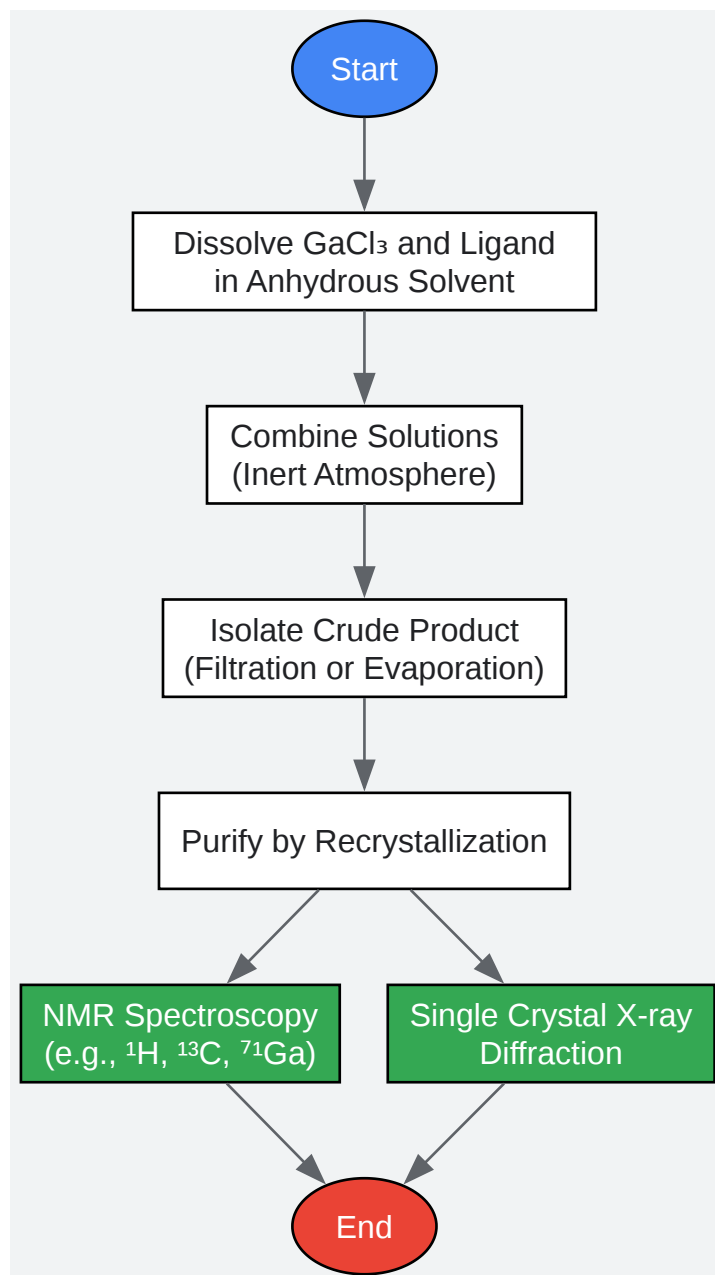
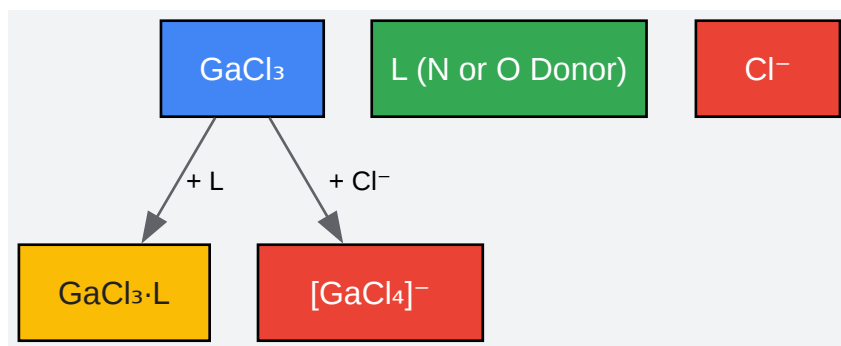
- **Sample Preparation:** Prepare a solution of the GaCl_3 complex in a deuterated solvent in an NMR tube under an inert atmosphere.

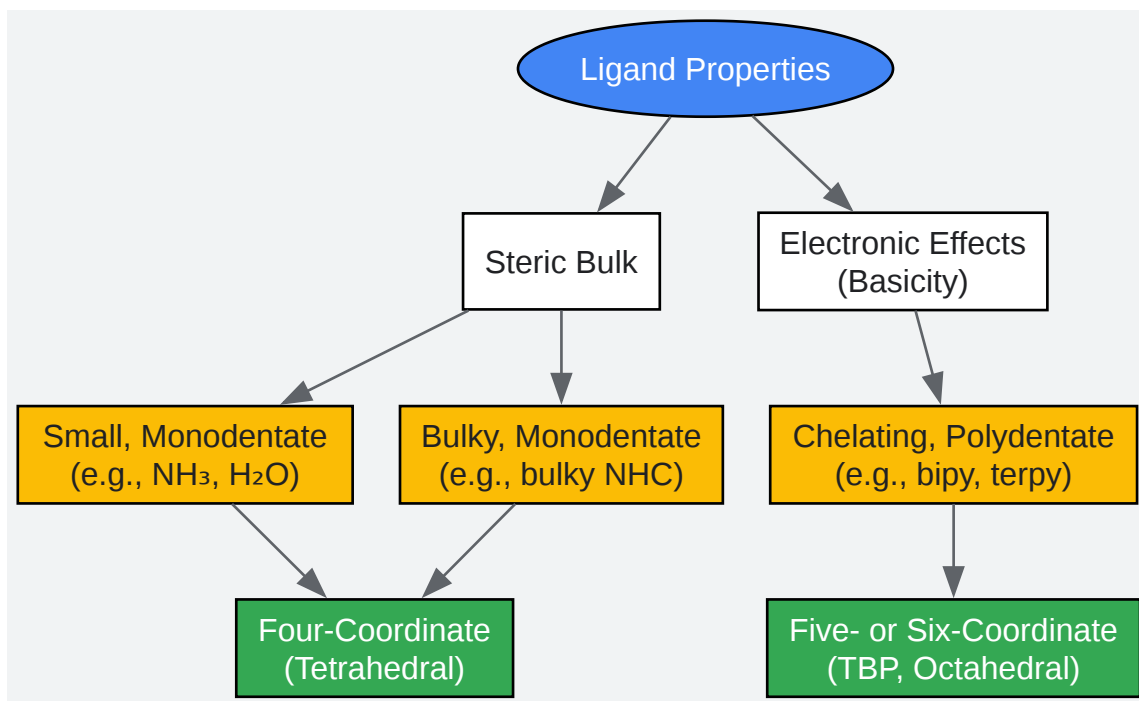
- Data Acquisition: Acquire the ^{71}Ga NMR spectrum. The chemical shift is highly sensitive to the coordination number and the nature of the coordinated ligands. For example, four-coordinate gallium species like $[\text{GaCl}_4]^-$ resonate at significantly different frequencies than six-coordinate species like $[\text{Ga}(\text{H}_2\text{O})_6]^{3+}$.[\[12\]](#)

Visualizations of Pathways and Relationships

Formation of GaCl_3 Adducts and Tetrachlorogallate

The equilibrium between the formation of a simple Lewis acid-base adduct and the formation of the tetrachlorogallate anion is a fundamental aspect of GaCl_3 coordination chemistry.





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